(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that combines a thiazolo-triazine core with a methoxyphenyl and hexyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to be cost-effective and scalable. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H23N3O4S/c1-4-5-6-7-10-27-15-9-8-14(11-16(15)26-3)12-17-19(25)23-20(28-17)21-18(24)13(2)22-23/h8-9,11-12H,4-7,10H2,1-3H3/b17-12+ |
InChI Key |
VBZOSNPGKYWPNO-SFQUDFHCSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OC |
Origin of Product |
United States |
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